molecular formula C13H15F3N2O B2426195 1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one CAS No. 2803-00-1

1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No. B2426195
CAS RN: 2803-00-1
M. Wt: 272.271
InChI Key: VZIHGMYACKUQQJ-UHFFFAOYSA-N
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Description

The compound “1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one” is a derivative of benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol has been reported .

Scientific Research Applications

Endocannabinoid Hydrolases Inhibition

1-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one has been researched for its potential as an inhibitor of human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes related to the endocannabinoid system. In a study, related compounds exhibited potent dual FAAH-MAGL inhibition, with specific compounds showing selectivity towards MAGL over FAAH (Morera et al., 2012).

Synthesis and Biological Properties

The compound has been synthesized and explored for various biological properties. A study reported the synthesis of related compounds and established that some dihydrochlorides possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).

Antibacterial Activity

Research has focused on the antibacterial activity of compounds related to this compound. In one study, compounds synthesized through microwave-assisted synthesis displayed significant antibacterial properties (Merugu et al., 2010).

Central Nervous System Receptor Affinity

Research has also investigated the potential interaction of related compounds with central nervous system receptors. A study explored the transformation of the compound into ligands for central nervous system receptors, identifying promising interactions with specific receptors (Beduerftig et al., 2001).

Analgesic Activities Prediction

A study focused on adamantane-containing triazole thiones related to this compound predicted analgesic activities based on molecular structure analyses. The study utilized vibrational and UV/Vis studies for these predictions (Shundalau et al., 2019).

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)18-8-6-17(7-9-18)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIHGMYACKUQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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